(E)-4-fluoro-N-(morpholino(phenyl)methylene)benzenesulfonamide
Description
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Properties
IUPAC Name |
(NE)-4-fluoro-N-[morpholin-4-yl(phenyl)methylidene]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-6-8-16(9-7-15)24(21,22)19-17(14-4-2-1-3-5-14)20-10-12-23-13-11-20/h1-9H,10-13H2/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAIDXXYCKVEPR-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=N/S(=O)(=O)C2=CC=C(C=C2)F)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzenesulfonamide derivatives have been reported to inhibit carbonic anhydrase ix, a protein that plays a crucial role in pH regulation and cell proliferation in tumor cells.
Mode of Action
These compounds are known to inhibit carbonic anhydrase IX, which is overexpressed in many solid tumors. This inhibition can lead to a disruption in pH regulation and cell proliferation within the tumor cells.
Biochemical Pathways
The inhibition of carbonic anhydrase ix by similar benzenesulfonamide derivatives can disrupt the biochemical pathways related to ph regulation and cell proliferation within tumor cells.
Pharmacokinetics
Similar benzenesulfonamide derivatives have been reported to exhibit significant inhibitory effects against cancer cell lines at concentration ranges from 152–631 μM, suggesting potential bioavailability.
Result of Action
Similar benzenesulfonamide derivatives have been reported to show significant inhibitory effects against cancer cell lines, suggesting potential antiproliferative effects.
Biochemical Analysis
Biochemical Properties
For instance, they can inhibit carbonic anhydrase IX (CA IX), a gene overexpressed in many solid tumors. This interaction could potentially be leveraged for the development of novel antiproliferative agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
